molecular formula C11H18N2O2 B3217498 (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1179626-86-8

(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine

Cat. No.: B3217498
CAS No.: 1179626-86-8
M. Wt: 210.27
InChI Key: HLZCZXQCKGZBRW-UHFFFAOYSA-N
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Description

(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine is a secondary amine characterized by a 2-aminoethyl group (-CH₂CH₂NH₂) attached to a 2,4-dimethoxy-substituted benzyl moiety. Its molecular formula is C₁₁H₁₈N₂O₂ in its dihydrochloride salt form (CID 54593686), with a free base molecular weight of 194.24 g/mol (calculated from the formula C₁₁H₁₇N₂O₂) . The compound’s structure includes electron-rich methoxy groups at the 2- and 4-positions of the aromatic ring, which enhance solubility in polar solvents and influence electronic interactions in synthetic or biological contexts. Synthetically, it is derived via reductive amination or alkylation of 2,4-dimethoxybenzylamine (CAS 20781-20-8) with aminoethylating agents .

Properties

IUPAC Name

N'-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-14-10-4-3-9(8-13-6-5-12)11(7-10)15-2/h3-4,7,13H,5-6,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZCZXQCKGZBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with ethylenediamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the interactions between amine-containing molecules and biological receptors. It is also employed in the synthesis of biologically active compounds that can act as enzyme inhibitors or receptor agonists/antagonists .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [(2-aminoethyl)(2,4-dimethoxyphenyl)methyl]amine with structurally related benzylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine (free base) C₁₁H₁₇N₂O₂ 194.24 2-Aminoethyl, 2,4-dimethoxybenzyl Alkylation of 2,4-dimethoxybenzylamine
2,4-Dimethoxybenzylamine C₉H₁₃NO₂ 167.21 Benzylamine, 2,4-dimethoxy Reductive amination of 2,4-dimethoxybenzaldehyde
(2,4-Dimethoxyphenyl)methylamine C₁₁H₁₇NO₂ 195.26 Ethyl, 2,4-dimethoxybenzyl Alkylation of benzylamine with ethyl halides
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine C₁₄H₂₁NO₂ 235.33 Cyclopropylethyl, 2,4-dimethoxybenzyl Reductive amination with cyclopropylethylamine

Key Observations:

Substituent Effects: The 2-aminoethyl group in the target compound introduces a primary amine, enabling hydrogen bonding and participation in nucleophilic reactions, unlike the ethyl or cyclopropylethyl groups in analogs . Methoxy Groups: All compounds share 2,4-dimethoxybenzyl substituents, which enhance solubility in organic solvents (e.g., chloroform, DMSO) and modulate electronic properties .

Molecular Weight and Solubility: The target compound’s higher molecular weight (194.24 g/mol) compared to 2,4-dimethoxybenzylamine (167.21 g/mol) reflects the added aminoethyl group. The dihydrochloride salt form further increases aqueous solubility due to ionic interactions . Ethyl and cyclopropylethyl analogs exhibit lower polarity, reducing water solubility but enhancing lipid membrane permeability .

Biological Activity

(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and is studied for its interactions with biological systems, particularly in the context of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N1O2C_{12}H_{17}N_{1}O_{2}. Its structure features a 2-aminoethyl group attached to a 2,4-dimethoxyphenyl moiety, which may influence its biological activity through interactions with neurotransmitter systems.

Research indicates that this compound may interact with specific receptors in the central nervous system. While detailed mechanisms are still under investigation, it is hypothesized that the compound may act as a monoamine releaser , similar to other compounds in its class. This action could potentially modulate neurotransmitter levels, particularly dopamine and serotonin, contributing to its pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit stimulant-like effects due to its structural similarity to known psychoactive substances. It could potentially enhance mood and cognitive functions by increasing the availability of neurotransmitters in synaptic clefts.
  • Antiviral Properties : There is emerging evidence that compounds similar to this compound may disrupt viral replication processes by targeting viral proteins such as the gag-pol polyprotein. This suggests potential applications in antiviral drug development.

Case Studies and Research Findings

  • Clinical Observations : A case study involving the exposure to structurally related compounds indicated significant physiological responses, including tachycardia and agitation. These findings highlight the potential for serious side effects associated with compounds in this class .
  • Experimental Studies : In vitro studies have demonstrated that related phenethylamines can affect cellular signaling pathways involved in neurotransmitter release. For instance, research on dopamine analogs indicates that modifications in the chemical structure can lead to varied biological responses .
  • Metabolic Pathways : Investigations into the metabolism of similar compounds have revealed that they undergo significant biotransformation within biological systems. Understanding these pathways is crucial for predicting pharmacokinetics and potential toxicity.

Data Table: Summary of Biological Activities

Activity TypeObservations/EffectsReferences
NeuropharmacologicalPotential stimulant effects; modulation of mood,
AntiviralDisruption of viral replication processes
Physiological ResponseTachycardia, hypertension observed in case studies
MetabolismSignificant biotransformation; varied metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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